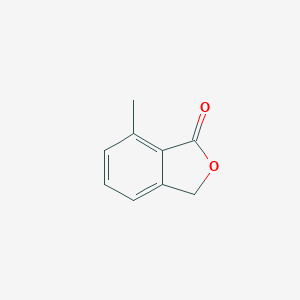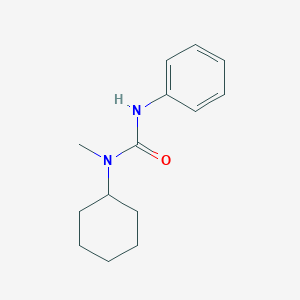![molecular formula C15H11ClN2S B188881 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione CAS No. 4547-02-8](/img/structure/B188881.png)
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione
Overview
Description
Thionordiazepam is a chemical compound with the molecular formula C15H11ClN2S . It belongs to the benzodiazepine class of compounds, which are known for their sedative, anxiolytic, and muscle relaxant properties. Thionordiazepam is characterized by the presence of a thione group in its structure, which differentiates it from other benzodiazepines .
Scientific Research Applications
Thionordiazepam is primarily used as an analytical reference standard in scientific research. Its applications include :
Chemistry: Used in the study of benzodiazepine derivatives and their chemical properties.
Biology: Employed in research related to the biological activity of benzodiazepines.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in forensic chemistry and toxicology for the identification and analysis of benzodiazepine compounds.
Mechanism of Action
Target of Action
Thionordiazepam primarily targets the GABA A receptor , a type of neurotransmitter receptor in the central nervous system . The GABA A receptor plays a crucial role in inhibitory neurotransmission, helping to maintain a balance between neuronal excitation and inhibition .
Mode of Action
Thionordiazepam interacts with the GABA A receptor, leading to changes in the receptor’s conformation . Docking studies have indicated many important interactions of the compound with the receptor . These interactions can enhance the receptor’s affinity for the GABA neurotransmitter, leading to increased inhibitory neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by Thionordiazepam is the GABAergic pathway . By enhancing the activity of the GABA A receptor, Thionordiazepam increases the inhibitory effects of GABA in the central nervous system . This can lead to downstream effects such as reduced neuronal excitability and potential therapeutic effects for conditions related to overexcitation of the nervous system .
Pharmacokinetics
Like other benzodiazepines, it is likely to be well-absorbed following oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Thionordiazepam’s action primarily involve enhanced inhibitory neurotransmission in the central nervous system . This can lead to effects such as sedation, muscle relaxation, and potential anticonvulsant activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thionordiazepam. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, genetic factors, and health status can influence how an individual responds to Thionordiazepam .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thionordiazepam can be synthesized through a series of chemical reactions starting from 2-amino-5-chlorobenzophenone. The synthesis involves acylation, cyclization, and sulfuration reactions. The process typically includes the following steps :
Acylation Reaction: 2-amino-5-chlorobenzophenone is acylated to form an intermediate.
Cyclization Reaction: The intermediate undergoes cyclization to form a benzodiazepine ketone.
Sulfuration Reaction: The benzodiazepine ketone is then subjected to sulfuration to yield Thionordiazepam.
Industrial Production Methods
The industrial production of Thionordiazepam follows similar synthetic routes but is optimized for higher yields and purity. The process involves fewer synthesis steps, mild reaction conditions, and easy control of the refining method. This approach helps in controlling production costs and reducing environmental pollution, making it suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Thionordiazepam undergoes various chemical reactions, including:
Oxidation: Thionordiazepam can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Thionordiazepam can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Thionordiazepam is unique due to the presence of a thione group in its structure. Similar compounds include other benzodiazepines such as :
Diazepam: Known for its anxiolytic and anticonvulsant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Alprazolam: Commonly prescribed for anxiety and panic disorders.
Thionordiazepam’s distinct structure and chemical properties make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULILTJWAJZIROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342681 | |
| Record name | Thionordiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4547-02-8 | |
| Record name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thionordiazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thionordiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIONORDIAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U953L6ZT3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

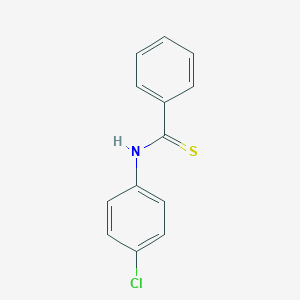

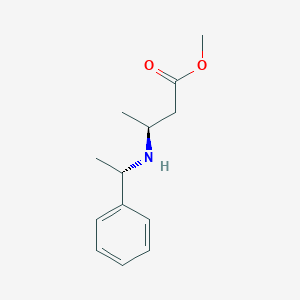
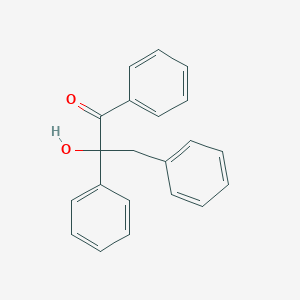


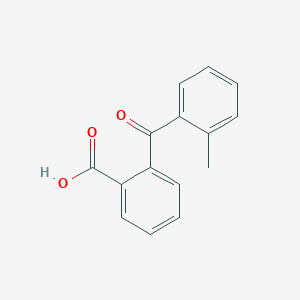
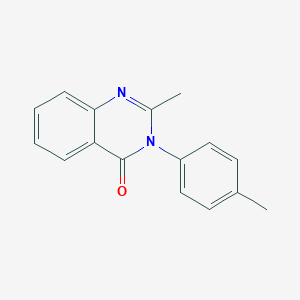
![1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene](/img/structure/B188814.png)


